molecular formula C17H14ClN3O2S2 B2803581 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 864919-26-6

2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B2803581
CAS No.: 864919-26-6
M. Wt: 391.89
InChI Key: RVBSWQGYTWLMOX-UHFFFAOYSA-N
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Description

2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H14ClN3O2S2 and its molecular weight is 391.89. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Potential of Thiadiazole Derivatives

Thiadiazole derivatives have been extensively studied for their wide range of pharmacological activities. The presence of the thiadiazole moiety, similar to the one in the compound of interest, has been associated with significant anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. This suggests a potential for the compound to be explored for similar biological activities, providing a foundation for the development of new therapeutic agents (Mishra et al., 2015).

Role in Anticancer Research

The exploration of heterocyclic systems based on 1,3,4-thiadiazoles, such as the compound in discussion, has shown promise in anticancer research. These compounds have been identified as crucial pharmacophore scaffolds with diverse pharmacological potentials, including antitumor activities. The combination of thiadiazole or oxadiazole core with various heterocycles has led to a synergistic effect in many cases, highlighting the importance of such scaffolds in medicinal chemistry for the construction of new drug-like molecules with potential application in cancer treatment (Lelyukh, 2019).

Environmental Impact and Degradation

In the context of environmental sciences, the study of thiadiazole derivatives also extends to their degradation, particularly when related to compounds like acetaminophen (ACT). Advanced oxidation processes (AOPs) have been used to treat ACT in aqueous media, leading to the formation of various by-products. This research highlights the environmental implications of thiadiazole derivatives and their potential biotoxicity, which is essential for understanding the environmental fate and impact of such compounds (Qutob et al., 2022).

Properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S2/c1-23-12-8-6-11(7-9-12)19-15(22)10-24-17-20-16(21-25-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBSWQGYTWLMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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